molecular formula C8H15Cl2N3O3 B2756863 Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride CAS No. 2418594-24-6

Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride

Cat. No. B2756863
CAS RN: 2418594-24-6
M. Wt: 272.13
InChI Key: SIMPYKYWWPFOAN-ILKKLZGPSA-N
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Description

Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride, also known as MAP, is a chemical compound that has been extensively studied for its potential use in scientific research. MAP is a prodrug of the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. MAP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Synthesis and Corrosion Inhibition

Pyrazole derivatives, including bipyrazolic compounds like BT36 and BT43, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. These compounds exhibited high inhibition efficiency, with protection percentages exceeding 95% at low concentrations, attributed to cathodic inhibition and charge-transfer mechanisms. Quantum chemical calculations supported the experimental findings, highlighting the relationship between molecular structure and inhibition efficiency (Missoum et al., 2013).

Heterocyclic Synthesis

Research has demonstrated the utility of pyrazole and pyrimidine derivatives in the synthesis of complex heterocyclic compounds. For example, the condensation of various aldehydes, malononitrile, and dicarbonyl compounds or pyrazoline-ones using specific catalysts can yield tetrahydrobenzo[b]pyrans and dihydropyrano[2,3-c]pyrazoles. These processes are notable for their efficiency and the simplicity of reaction conditions, leveraging the reactivity of pyrazole derivatives to construct more complex molecular architectures (Maleki & Ashrafi, 2014).

Anticancer Research

Some pyrazole derivatives have been evaluated for their potential as anticancer agents. For instance, compounds targeting Aurora kinases, which play critical roles in cell division, have been synthesized and studied for their cancer inhibitory properties. This research underscores the potential of pyrazole derivatives in the development of novel anticancer therapeutics, demonstrating the broad applicability of such compounds in medicinal chemistry (ヘンリー,ジェームズ, 2006).

Green Chemistry Applications

The synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines has been achieved through solvent-free, environmentally benign processes. These syntheses utilize readily available starting materials and proceed without the need for solvents, highlighting the application of pyrazole derivatives in green chemistry and sustainable chemical practices (Al-Matar et al., 2010).

properties

IUPAC Name

methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3.2ClH/c1-11-7(12)5(4-10-11)3-6(9)8(13)14-2;;/h4,6,10H,3,9H2,1-2H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJLWWJOEJGWCB-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN1)CC(C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(=CN1)C[C@@H](C(=O)OC)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoate;dihydrochloride

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